1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide
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Overview
Description
1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its structure.
Mechanism of Action
Target of action
The compound “1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide” has been studied for its inhibitory effects on human carbonic anhydrases (hCA, EC 4.2.1.1) subtypes . These enzymes play a crucial role in many physiological processes, and their inhibition can have therapeutic effects in a variety of medical conditions.
Biochemical pathways
Carbonic anhydrases are involved in many biochemical pathways, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body . Inhibition of these enzymes can affect these pathways.
Result of action
The inhibition of carbonic anhydrases by “this compound” can lead to changes at the molecular and cellular level, affecting the transport and balance of carbon dioxide and bicarbonate in the body .
Preparation Methods
The synthesis of 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide typically involves the reaction of 2-hydroxybenzaldehydes with sulfamoyl chloride. The process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity . Industrial production methods may involve scaling up these reactions and optimizing parameters such as temperature, pressure, and reaction time to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxathiazine ring .
Scientific Research Applications
Comparison with Similar Compounds
1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide can be compared to other similar compounds, such as:
1,2,3-Benzoxathiazine, 6-chloro-4-(trifluoromethyl)-, 2,2-dioxide: This compound has a trifluoromethyl group, which can influence its chemical properties and biological activity.
1,2,3-Benzoxathiazine-2,2-dioxides: These compounds possess various substituents in different positions, affecting their inhibitory activity against carbonic anhydrases.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on certain carbonic anhydrase isoforms .
Properties
IUPAC Name |
6-chloro-1,2λ6,3-benzoxathiazine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJOTWFQOBRYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NS(=O)(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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